molecular formula C5H4BBrINO2 B14068333 (2-Bromo-6-iodopyridin-4-yl)boronic acid

(2-Bromo-6-iodopyridin-4-yl)boronic acid

Cat. No.: B14068333
M. Wt: 327.71 g/mol
InChI Key: OZGLKZRVKJHCFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-bromo-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 2-bromo-6-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-iodopyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions can yield boronic acids or esters, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of (2-Bromo-6-iodopyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(2-Bromo-6-iodopyridin-4-yl)boronic acid can be compared to other boronic acids and derivatives:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C5H4BBrINO2

Molecular Weight

327.71 g/mol

IUPAC Name

(2-bromo-6-iodopyridin-4-yl)boronic acid

InChI

InChI=1S/C5H4BBrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H

InChI Key

OZGLKZRVKJHCFB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)I)Br)(O)O

Origin of Product

United States

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